molecular formula C17H14BrN3O2S B601866 莱西努拉德杂质 4 CAS No. 1533519-97-9

莱西努拉德杂质 4

货号: B601866
CAS 编号: 1533519-97-9
分子量: 404.29
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lesinurad Impurity 4, also known by its CAS Registry number 1533519-97-9, is categorized under impurities . Its chemical name is 2- [ [5-bromo-4- (5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .


Synthesis Analysis

An efficient, practical, and environmentally-friendly synthetic route of lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield of 38.8% .


Molecular Structure Analysis

The molecular structure of Lesinurad Impurity 4 is C17H14BrN3O2S . It is also known as 2- [ [5-bromo-4- (5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .


Chemical Reactions Analysis

The formation of Lesinurad involves several chemical reactions. Bromination of a 3,4-disubstituted 1,2,4-triazole at the C (5) position was realized with either N-bromosuccinimide (NBS) in THF or bromine/pyridine in MeCN . An optimized procedure for chlorination of 1-aryltriazole, using oxone® and sodium chloride was reported, affording the 5-monochlorinated derivative 44 in good yield (89%) .

科学研究应用

痛风治疗增强

莱西努拉德杂质 4: 主要以其在增强痛风治疗中的作用而闻名。作为莱西努拉德药代动力学的活性代谢物,它有助于该药物降低血清尿酸水平的疗效。 这种杂质,当以受控量存在时,可能对患有与痛风相关的高尿酸血症患者的治疗效果产生潜在的改善 {svg_1}.

代谢综合征研究

在代谢综合征的背景下,This compound 可能因其对代谢参数的影响而受到研究。 研究表明,选择性抑制尿酸转运蛋白可以影响尿酸和葡萄糖的重吸收,从而影响代谢综合征状况 {svg_2}.

慢性肾脏病 (CKD) 管理

该杂质在 CKD 管理中的作用与其与尿酸转运蛋白的相互作用有关。通过调节这些转运蛋白的活性,有可能积极影响肾脏功能,这对 CKD 患者至关重要。 莱西努拉德衍生物(包括其杂质)的选择性抑制特性可能有助于减少尿毒症毒素的积累 {svg_3}.

心血管疾病 (CVD) 预防

This compound: 由于其对尿酸转运蛋白活性的影响,可能在 CVD 预防研究中得到应用。 通过改变尿酸的重吸收,它可以帮助管理导致心血管风险的疾病 {svg_4}.

利尿剂的开发

这种杂质在新型利尿剂的开发中至关重要。 它与尿酸转运蛋白(如 URAT1 和 OAT4)的相互作用为设计可以更选择性地靶向这些转运蛋白以治疗高尿酸血症的药物提供了见解 {svg_5}.

药品质量控制

在制药制造中,识别和控制诸如This compound之类的杂质至关重要。 它作为合成过程完整性的标志,有助于确保最终产品的安全性和有效性 {svg_6}.

安全和危害

Lesinurad, the parent compound of Lesinurad Impurity 4, has been associated with nephrotoxicity, which is thought to be related to uricosuria . At the 200 mg/day dose, serum creatinine more than doubled in 1.8% of lesinurad patients (versus 0% in placebo) and in 11% of these it was not reversible .

生化分析

Biochemical Properties

Lesinurad Impurity 4, like Lesinurad, may interact with the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidney . These transporters are responsible for the reabsorption of uric acid from the renal tubules. By inhibiting these transporters, Lesinurad Impurity 4 could potentially increase the excretion of uric acid, thereby lowering serum uric acid levels .

Cellular Effects

Lesinurad has been shown to decrease serum uric acid levels by inhibiting the activity of URAT1 and OAT4 . This inhibition disrupts the reabsorption of uric acid in the kidney, leading to increased excretion of uric acid and decreased serum uric acid levels .

Molecular Mechanism

The molecular mechanism of Lesinurad Impurity 4 is likely similar to that of Lesinurad. Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . Inhibition of these transporters increases the excretion of uric acid .

Temporal Effects in Laboratory Settings

Lesinurad has been shown to have dose-dependent reductions in serum uric acid levels and increases in urinary uric acid excretion following single and multiple oral doses .

Dosage Effects in Animal Models

Lesinurad has been shown to have a synergistic ameliorative hypouricemic impact when combined with allopurinol in the treatment of hyperuricemia in mice .

Metabolic Pathways

Lesinurad is known to be involved in the metabolic pathway of uric acid, interacting with enzymes such as xanthine oxidase .

Transport and Distribution

Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are involved in the transport and distribution of uric acid in the kidney .

Subcellular Localization

Lesinurad is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane of renal tubule cells .

属性

IUPAC Name

2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAXQWKNVGTAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。